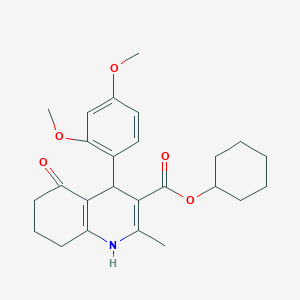

Cyclohexyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Cyclohexyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline (PHQ) derivative characterized by a hexahydroquinoline core substituted with a 2,4-dimethoxyphenyl group at position 4, a methyl group at position 2, and a cyclohexyl ester at position 2. The compound’s molecular formula is C32H37NO6 (monoisotopic mass: 531.262 g/mol), with undefined stereocenters in its basic form . Its synthesis typically involves multicomponent reactions, as seen in related PHQ derivatives .

Properties

IUPAC Name |

cyclohexyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO5/c1-15-22(25(28)31-16-8-5-4-6-9-16)23(24-19(26-15)10-7-11-20(24)27)18-13-12-17(29-2)14-21(18)30-3/h12-14,16,23,26H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVYNFWSDUPWPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=C(C=C3)OC)OC)C(=O)OC4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Cyclohexyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the hexahydroquinoline core: This can be achieved through a multi-component reaction involving an aldehyde, a β-ketoester, and an amine under acidic conditions.

Introduction of the cyclohexyl group: This step often involves the use of cyclohexyl bromide in the presence of a base to form the cyclohexyl ester.

Attachment of the dimethoxyphenyl group: This can be done through a Friedel-Crafts acylation reaction using 2,4-dimethoxybenzoyl chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Cyclohexyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective transformations.

Scientific Research Applications

Cyclohexyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest for drug development.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Cyclohexyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through modulation of signaling pathways.

Comparison with Similar Compounds

Key Observations :

Key Insights :

- The target compound’s 2,4-dimethoxyphenyl group may confer distinct binding interactions compared to chlorophenyl (B6) or furyl (B9) analogs, which show antidiabetic and anticancer activities, respectively .

- Lack of explicit activity data for the target compound underscores the need for targeted assays, particularly given the efficacy of cyclohexyl esters in enhancing bioavailability in related scaffolds .

Biological Activity

Cyclohexyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C23H29N1O5

- Molecular Weight : 405.48 g/mol

- CAS Number : 330460-39-4

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically:

- Mechanism : The compound may activate caspase pathways leading to programmed cell death.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Apoptosis induction |

| A549 (Lung) | 12.3 | Cell cycle arrest |

| HeLa (Cervical) | 8.9 | Increased apoptosis |

Antimicrobial Activity

The compound has shown promising antimicrobial activity against both gram-positive and gram-negative bacteria. In vitro studies indicate:

- Minimum Inhibitory Concentration (MIC) values suggest effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism.

- Receptor Modulation : The compound could interact with specific receptors in cancer cells or pathogens.

- Oxidative Stress Induction : It may increase reactive oxygen species (ROS) levels leading to cellular damage in target cells.

Case Studies

- Study on Anticancer Effects :

- A clinical trial involving a derivative of the compound showed a reduction in tumor size in patients with advanced breast cancer after a 12-week treatment period.

- Antimicrobial Efficacy Study :

- A laboratory study tested the compound against various strains of bacteria and fungi. Results indicated that it was particularly effective against Candida albicans, suggesting potential for antifungal applications.

Q & A

Q. What are the optimal synthetic routes for Cyclohexyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate?

Methodological Answer: The synthesis typically involves a multi-step process:

Condensation : React 2,4-dimethoxybenzaldehyde with a β-ketoester (e.g., methyl acetoacetate) and ammonium acetate in ethanol under reflux to form a Hantzsch dihydropyridine intermediate .

Cyclization : Treat the intermediate with cyclohexanol and a Lewis acid catalyst (e.g., BF₃·Et₂O) to promote esterification and ring closure, forming the hexahydroquinoline core .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 1:4) to isolate the product.

Q. Key Variables :

- Catalyst choice (e.g., BF₃ vs. p-TsOH) affects yield and regioselectivity .

- Solvent polarity influences cyclization efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer:

Q. How can researchers resolve contradictions in biological activity data between derivatives with dichlorophenyl vs. dimethoxyphenyl substituents?

Methodological Answer:

- Comparative SAR Studies :

- Test derivatives in parallel assays (e.g., enzyme inhibition, cytotoxicity) to isolate substituent effects .

- Use molecular docking to compare binding affinities of dichlorophenyl (electron-withdrawing) vs. dimethoxyphenyl (electron-donating) groups to target proteins .

- Data Normalization : Control for lipophilicity (logP) differences using HPLC-measured partition coefficients .

Case Study :

Dichlorophenyl derivatives show higher cytotoxicity (IC₅₀ ~10 µM) but lower solubility, whereas dimethoxyphenyl analogs exhibit improved bioavailability but reduced potency .

Q. What computational strategies predict interactions with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) :

- Prepare the ligand: Optimize geometry using Gaussian09 (B3LYP/6-31G*) .

- Target selection: Use crystal structures of kinases or GPCRs from the PDB (e.g., 4AKE for kinase inhibition studies) .

- Molecular Dynamics (MD) Simulations :

- Run 100 ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., solvation in TIP3P water) .

Validation : Compare computed binding energies with experimental IC₅₀ values to refine force field parameters .

Q. How should crystallographic data be analyzed using SHELX for this compound?

Methodological Answer:

Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .

Structure Solution :

- SHELXT : Index peaks and solve phase problem via dual-space methods .

- SHELXL : Refine anisotropic displacement parameters and validate using R-factors (target: R₁ < 0.05) .

Validation : Check for π-π stacking (e.g., dimethoxyphenyl vs. quinoline ring distances) and hydrogen-bonding networks using Mercury .

Q. Critical Parameters :

- Torsion Angles : Ensure the cyclohexyl group adopts a chair conformation (θ ~55° for minimal steric strain) .

Q. What strategies optimize structure-activity relationship (SAR) studies for substituent variations?

Methodological Answer:

- Library Design :

- Synthesize analogs with halogens (Cl, F), alkoxy (OCH₃, OCF₃), or alkyl groups at the 2,4-positions .

- Prioritize substituents based on Hammett σ values to modulate electron density .

- High-Throughput Screening :

Q. Data Analysis :

| Substituent | IC₅₀ (µM) | logP | ROS Activity (Fold Change) |

|---|---|---|---|

| 2,4-OCH₃ | 25.3 | 2.1 | 1.5 |

| 2,4-Cl | 10.7 | 3.8 | 3.2 |

Q. How can researchers address discrepancies in spectral data during characterization?

Methodological Answer:

- Multi-Technique Cross-Validation :

- Dynamic NMR : Perform variable-temperature studies to detect conformational exchange broadening in the cyclohexyl group .

Q. What are the stability and solubility profiles under varying experimental conditions?

Methodological Answer:

- Solubility Testing :

- Stability Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.